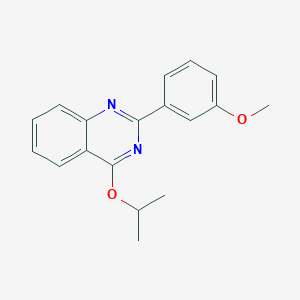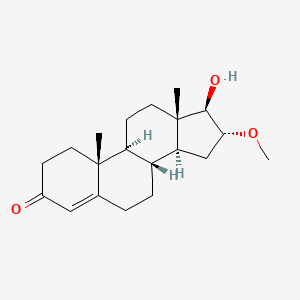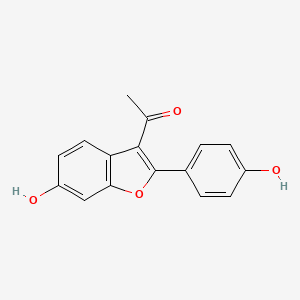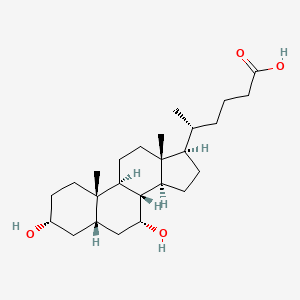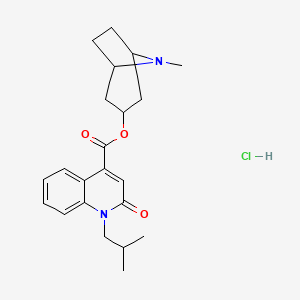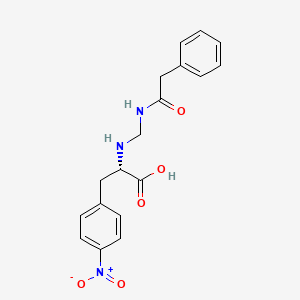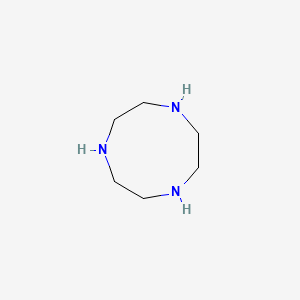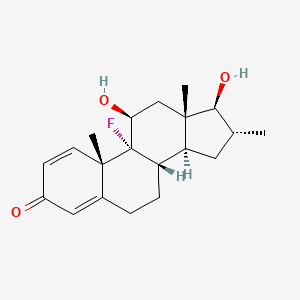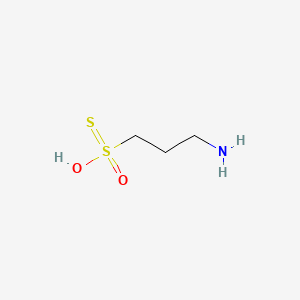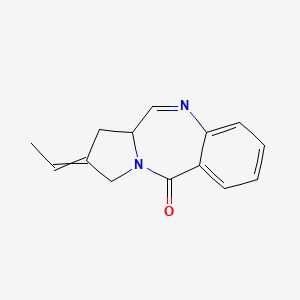
5H-Pyrrolo(2,1-c)(1,4)-benzodiazepin-5-one, 2-ethylidene-1,2,3,11a-tetrahydro-, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrrolo(2,1-c)(1,4)-benzodiazepin-5-one, 2-ethylidene-1,2,3,11a-tetrahydro-, (+)- is a complex organic compound belonging to the class of pyrrolo[2,1-c][1,4]benzodiazepines. These compounds are known for their diverse biological activities, including neuroprotective effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(2,1-c)(1,4)-benzodiazepin-5-one, 2-ethylidene-1,2,3,11a-tetrahydro-, (+)- typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Pyrrolo(2,1-c)(1,4)-benzodiazepin-5-one, 2-ethylidene-1,2,3,11a-tetrahydro-, (+)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
5H-Pyrrolo(2,1-c)(1,4)-benzodiazepin-5-one, 2-ethylidene-1,2,3,11a-tetrahydro-, (+)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential neuroprotective effects and as a lead compound for developing new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5H-Pyrrolo(2,1-c)(1,4)-benzodiazepin-5-one, 2-ethylidene-1,2,3,11a-tetrahydro-, (+)- involves its interaction with specific molecular targets, such as the NR2B subunit of the N-methyl-D-aspartic acid (NMDA) receptor. This interaction modulates calcium influx in neurons, providing neuroprotective effects. The compound’s ability to fit into the binding pocket of the NR2B-NMDA receptor and interact with key binding sites is crucial for its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrrolo[2,1-c][1,4]benzodiazepine-3,11-dione
- Various derivatives of pyrrolo[2,1-c][1,4]benzodiazepines
Uniqueness
5H-Pyrrolo(2,1-c)(1,4)-benzodiazepin-5-one, 2-ethylidene-1,2,3,11a-tetrahydro-, (+)- is unique due to its specific ethylidene substitution at the 8th position, which enhances its biological activity and specificity for the NR2B-NMDA receptor. This makes it a promising candidate for further research and development in neuroprotection and other therapeutic areas .
Propriétés
Formule moléculaire |
C14H14N2O |
|---|---|
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
8-ethylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C14H14N2O/c1-2-10-7-11-8-15-13-6-4-3-5-12(13)14(17)16(11)9-10/h2-6,8,11H,7,9H2,1H3 |
Clé InChI |
GYUDGZRJHSDPLH-UHFFFAOYSA-N |
SMILES |
CC=C1CC2C=NC3=CC=CC=C3C(=O)N2C1 |
SMILES canonique |
CC=C1CC2C=NC3=CC=CC=C3C(=O)N2C1 |
Synonymes |
prothracarcin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-9-[1,3-bis(isopropoxy)-2-propoxymethyl]purine](/img/structure/B1209572.png)


